2-(2,4-Dichlorophenoxy)-5-methylphenol
CAS No.:
Cat. No.: VC14563846
Molecular Formula: C13H10Cl2O2
Molecular Weight: 269.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10Cl2O2 |
|---|---|
| Molecular Weight | 269.12 g/mol |
| IUPAC Name | 2-(2,4-dichlorophenoxy)-5-methylphenol |
| Standard InChI | InChI=1S/C13H10Cl2O2/c1-8-2-4-13(11(16)6-8)17-12-5-3-9(14)7-10(12)15/h2-7,16H,1H3 |
| Standard InChI Key | FHTKTADYDYDEMS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl)O |
Introduction
Chemical Identity and Structural Characteristics
2-(2,4-Dichlorophenoxy)-5-methylphenol belongs to the class of chlorinated diphenyl ethers, characterized by a biphenyl structure with halogen and alkyl substituents. The molecular formula is C₁₃H₁₁Cl₂O₂, with a molar mass of 278.13 g/mol. The compound’s structure comprises two aromatic rings: a phenol ring substituted with a methyl group at the para position and a 2,4-dichlorophenoxy group attached via an ether linkage.
Physicochemical Properties
While limited experimental data exist for this specific compound, analogous chlorinated phenols exhibit predictable trends:
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Density: Estimated at ~1.4–1.6 g/cm³ (comparable to triclosan ).
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Melting Point: Likely between 50–60°C, inferred from structural analogs .
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Solubility: Low aqueous solubility (<0.1 g/L at 25°C), typical of hydrophobic chlorinated aromatics .
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LogP: Predicted logP value of ~4.5–5.0, indicating high lipophilicity and potential for bioaccumulation.
Synthesis and Industrial Production
The synthesis of 2-(2,4-Dichlorophenoxy)-5-methylphenol involves multi-step reactions starting from phenol derivatives. Source outlines two primary routes:
Route 1: Direct Chlorination and Coupling
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Chlorination of Phenol: Phenol undergoes electrophilic substitution with chlorine gas in the presence of Lewis acids to yield 2,4-dichlorophenol.
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Etherification: 2,4-Dichlorophenol reacts with 5-methylphenol under alkaline conditions, forming the ether linkage via nucleophilic aromatic substitution.
Route 2: Ullmann Coupling
A copper-catalyzed coupling between 2,4-dichlorophenyl bromide and 5-methylphenol facilitates the formation of the diphenyl ether structure. This method offers higher regioselectivity but requires stringent temperature control (80–120°C).
Key Challenges
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Byproduct Formation: Competing reactions at the methyl-substituted position may yield isomers requiring chromatographic separation.
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Yield Optimization: Industrial processes report yields of 60–75%, necessitating catalyst recycling to improve efficiency.
Antimicrobial Mechanism of Action
2-(2,4-Dichlorophenoxy)-5-methylphenol exhibits broad-spectrum antimicrobial activity, primarily targeting bacterial fatty acid synthesis. The compound inhibits the enoyl-acyl carrier protein reductase (FabI), an enzyme critical for the elongation phase of fatty acid biosynthesis.
Biochemical Interactions
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FabI Binding: The chloro and phenoxy groups facilitate hydrophobic interactions with FabI’s active site, while the hydroxyl group coordinates with catalytic residues (e.g., Tyr156 in E. coli FabI).
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Disruption of Membrane Integrity: By blocking fatty acid production, the compound prevents phospholipid synthesis, leading to cell lysis.
Resistance Mechanisms
Bacterial resistance has been documented via:
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FabI Mutations: Single-point mutations (e.g., G93V) reduce binding affinity.
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Efflux Pumps: Overexpression of multidrug resistance (MDR) transporters, such as AcrAB-TolC in Gram-negative bacteria.
Applications in Consumer and Industrial Products
Personal Care Products
The compound’s stability and antimicrobial efficacy have led to its incorporation into:
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Antibacterial Soaps: 0.3–1.0% w/w formulations for topical use.
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Dentifrices: Toothpaste containing 0.2–0.5% to reduce gingivitis pathogens.
Industrial Uses
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Textile Treatment: Impregnation into fabrics (e.g., sportswear) at 0.1–0.3% to inhibit odor-causing bacteria.
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Polymer Stabilization: Acts as an antioxidant in plastics, delaying oxidative degradation.
Environmental Persistence and Ecotoxicology
Environmental Fate
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Photodegradation: Half-life of ~10–15 days under UV exposure, generating chlorinated dioxins as secondary pollutants .
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Bioaccumulation: High logP values result in biomagnification in aquatic organisms (BCF >500 in fish).
Toxicological Profiles
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Acute Toxicity: Limited data, but structural analogs show LD₅₀ values >3,000 mg/kg in rodents .
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Endocrine Disruption: In vitro assays indicate weak estrogenic activity (EC₅₀ = 10⁻⁶ M).
Case Study: Aquatic Ecosystems
Chronic exposure to 0.1–1.0 µg/L disrupts algal photosynthesis and zooplankton reproduction, threatening freshwater food webs .
Regulatory Status and Alternatives
Global Regulations
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US FDA: Banned from over-the-counter antiseptic products in 2016 due to efficacy and safety concerns.
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EU REACH: Classified as a Persistent, Bioaccumulative, and Toxic (PBT) substance, restricting use in cosmetics.
Emerging Alternatives
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Natural Antimicrobials: Terpenoids (e.g., thymol) and chitosan derivatives offer comparable efficacy with lower ecotoxicity.
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Enzymatic Inhibitors: Next-gen FabI inhibitors with reduced environmental persistence are under development.
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